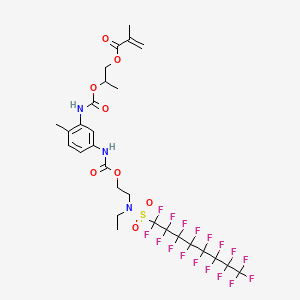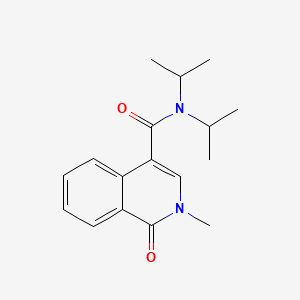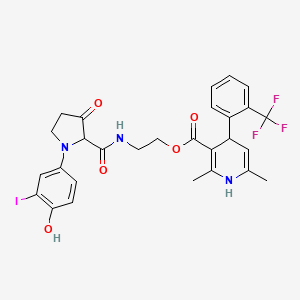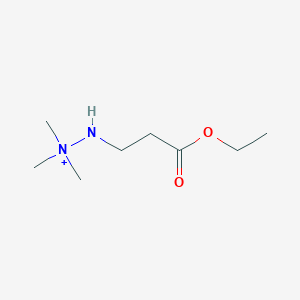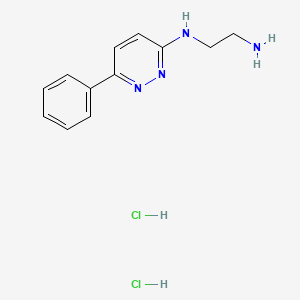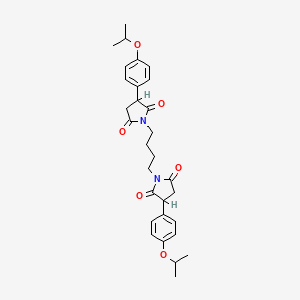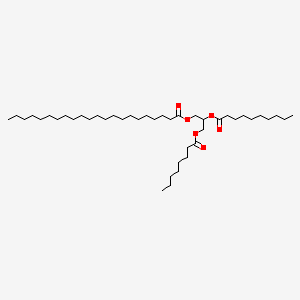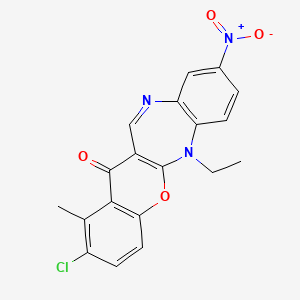
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate is an ester compound formed from the esterification of docosanoic acid with a glycerol derivative. This compound is characterized by its long-chain fatty acid esters, which are commonly found in various natural oils and fats. It is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate typically involves the esterification of docosanoic acid with a glycerol derivative. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solid acid catalysts such as zeolites or ion-exchange resins is also common in industrial production to facilitate the esterification process.
化学反応の分析
Types of Reactions
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of docosanoic acid and glycerol derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction of the ester groups can yield alcohols and other reduced products.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as catalysts under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Hydrolysis: Docosanoic acid and glycerol derivatives.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and reduced esters.
科学的研究の応用
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.
作用機序
The mechanism of action of 2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport. The ester bonds in the compound can also undergo hydrolysis, releasing fatty acids and glycerol derivatives that can participate in metabolic pathways.
類似化合物との比較
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate can be compared with other long-chain fatty acid esters such as:
Glyceryl tristearate: Similar in structure but with different fatty acid chains.
Glyceryl trioleate: Contains unsaturated fatty acid chains, leading to different physical properties.
Glyceryl tripalmitate: Another long-chain fatty acid ester with different chain lengths.
The uniqueness of this compound lies in its specific combination of fatty acid chains, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
138555-36-9 |
|---|---|
分子式 |
C43H82O6 |
分子量 |
695.1 g/mol |
IUPAC名 |
(2-decanoyloxy-3-octanoyloxypropyl) docosanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-24-25-26-28-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-12-9-6-3)49-43(46)37-34-31-27-14-11-8-5-2/h40H,4-39H2,1-3H3 |
InChIキー |
ZYVCKYNTDUMOCT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


